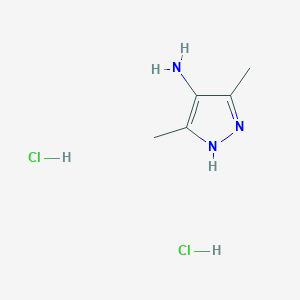![molecular formula C22H22N4O3 B2605555 6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415624-97-2](/img/structure/B2605555.png)
6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 2,3-dihydro-1,4-benzodioxin moiety . This structure is also found in other biologically significant compounds . For example, silybin, a major component of silymarin extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits noteworthy anti-hepatotoxic and antibacterial activity .
Scientific Research Applications
Antibacterial Applications
The compound has shown promise in the field of antibacterial research. It has been studied for its ability to inhibit bacterial biofilm formation, which is a crucial aspect of combating bacterial infections. The presence of the 2,3-dihydro-1,4-benzodioxin moiety contributes to its antibacterial efficacy .
Enzyme Inhibition
Research indicates that derivatives of 1,4-benzodioxin, like our compound of interest, have been evaluated for their enzyme inhibitory activities. They have been found to exhibit moderate inhibition of enzymes such as cholinesterases and lipoxygenase, which are involved in various physiological processes .
Hemolytic Activity
The hemolytic activity of compounds containing the 1,4-benzodioxin structure has been assessed to determine their safety profile as potential therapeutic agents. The compound has been part of studies to evaluate its cytotoxicity and its potential to cause hemolysis .
Pharmacological Significance
Compounds with the 1,4-benzodioxin structure have been recognized for their pharmacological importance across various therapeutic areas. They have been identified as possessing anti-inflammatory, anti-arthritic, and antioxidant properties, which could be leveraged in drug development .
Anti-Hepatotoxic Potential
The anti-hepatotoxic potential of molecules containing the 1,4-benzodioxane ring system has been explored. Such compounds, including our compound of interest, may show significant potential as anti-hepatotoxic agents, which is beneficial for treating liver-related disorders .
Blood Pressure Regulation
Molecules bearing the 1,4-benzodioxane moiety have been associated with the prolonged lowering of blood pressure. This suggests that our compound could be investigated for its potential use in managing hypertension .
Anti-Cancer Research
Sulfonamides, which are structurally related to our compound, have been reported to display properties that could inhibit cancer cell growth. Therefore, the compound could be studied for its potential anti-cancer applications .
Treatment of Neurodegenerative Diseases
The compound’s framework, which includes sulfonamide and benzodioxane fragments, may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This is due to their reported effectiveness in inhibiting enzymes involved in the progression of these diseases .
Future Directions
The future research directions for this compound could include further exploration of its potential biological activities, given the known activities of compounds with similar structural features . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties.
properties
IUPAC Name |
6-[5-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c23-8-15-5-6-21(24-9-15)25-10-16-12-26(13-17(16)11-25)22(27)7-18-14-28-19-3-1-2-4-20(19)29-18/h1-6,9,16-18H,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDKJKKPXFHMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{5-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

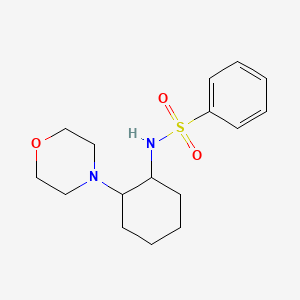
triazin-4-one](/img/structure/B2605473.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2605475.png)
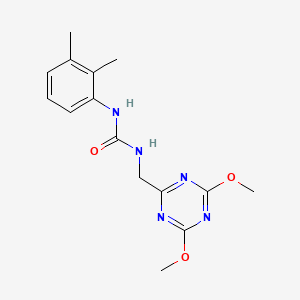
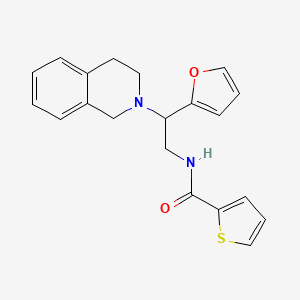
![N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2605481.png)
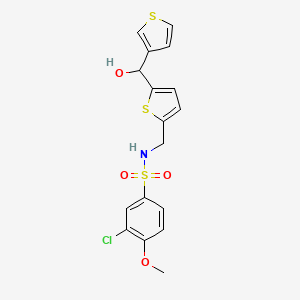
![4-[[2-[[4-[[[(Adamantane-1-yl)acetyl]amino]acetyl]piperazine-1-yl]methyl]phenoxy]methyl]benzoic acid methyl ester](/img/structure/B2605485.png)
![2-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2605487.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2605488.png)
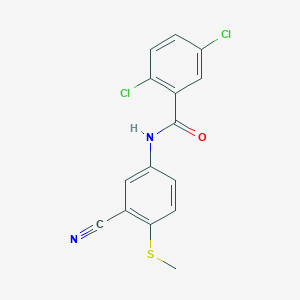
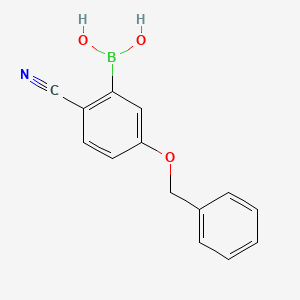
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)
